molecular formula C7H5N3O3 B3345053 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde CAS No. 1003947-30-5

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde

Cat. No.: B3345053
CAS No.: 1003947-30-5
M. Wt: 179.13 g/mol
InChI Key: QCKOYYKDNIEFDR-UHFFFAOYSA-N
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Description

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with a complex structure that includes both pyridazine and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the formation of the oxazine ring. Key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Cyclization to Form the Oxazine Ring: The intermediate pyridazine compound is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

6-oxo-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-2-4-1-5-7(10-9-4)13-3-6(12)8-5/h1-2H,3H2,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKOYYKDNIEFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=NC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855783
Record name 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003947-30-5
Record name 6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
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6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
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6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Reactant of Route 4
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6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Reactant of Route 5
6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde
Reactant of Route 6
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6-Oxo-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine-3-carbaldehyde

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